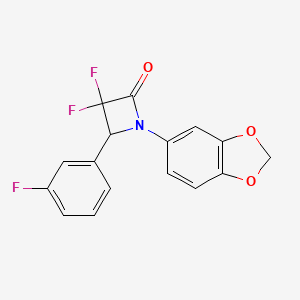

1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one

Description

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO3/c17-10-3-1-2-9(6-10)14-16(18,19)15(21)20(14)11-4-5-12-13(7-11)23-8-22-12/h1-7,14H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBCIRZLTWPYNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N3C(C(C3=O)(F)F)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one typically involves multi-step organic synthesis techniques. The synthetic route often starts with the preparation of the azetidinone core, followed by the introduction of the benzodioxole and fluorophenyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF). Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced azetidinone derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms, forming new derivatives.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized azetidinone derivatives.

Scientific Research Applications

Scientific Research Applications of 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one

1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one is a synthetic organic compound notable for its azetidinone core structure. This compound has various applications in scientific research, spanning chemistry, biology, medicine, and industry. It is also used as an analytical tool, probe in biological assays, and as a compound with an improved therapeutic profile .

Chemistry

1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one serves as a building block in synthesizing complex molecules, especially in developing fluorinated pharmaceuticals.

Preparation Methods

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one involves multi-step organic synthesis techniques. Typically, the synthetic route starts with preparing the azetidinone core, followed by adding the benzodioxole and fluorophenyl groups. Common reaction conditions include using strong bases like sodium hydride and polar aprotic solvents such as dimethylformamide (DMF). Industrial production methods may optimize reaction conditions to increase yield and purity, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions

This compound undergoes several chemical reactions:

- Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

- Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in reduced azetidinone derivatives.

- Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms, forming new derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized azetidinone derivatives.

Biology

The unique structure of 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The azetidinone core can act as a reactive site, facilitating covalent bonding with target proteins, thereby modulating their activity and leading to the desired biological effects.

Medicine

Due to its potential biological activity, 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one is used in developing new materials with specific properties, such as enhanced stability or reactivity.

Analytical and Therapeutic Applications

This compound and its derivatives can be utilized as analytical tools, probes in biological assays, and compounds with improved therapeutic profiles .

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The azetidinone core can act as a reactive site, facilitating covalent bonding with target proteins, thereby modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key structural motifs, such as the 1,3-benzodioxol-5-yl group, fluorinated substituents, or β-lactam cores.

Azetidin-2-one Derivatives

Compound A : (3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[1-(benzotriazol-1-ylcarbonyl)piperidin-4-yl]-3-(3-fluorophenyl)azetidin-2-one

- Structural Similarities : Shares the 1,3-benzodioxol-5-yl and 3-fluorophenyl substituents on the azetidin-2-one core.

- Key Differences : Compound A includes a piperidinyl-benzotriazole group at position 1, which likely enhances steric bulk and alters hydrogen-bonding interactions.

- Implications : The benzotriazole moiety may increase metabolic stability compared to the target compound’s simpler structure.

Piperazine Derivatives

Compound B : 1-[(1,3-Benzodioxol-5-yl)methyl]-4-(3-fluorobenzoyl)piperazine

Compound C : 1-[(1,3-Benzodioxol-5-yl)methyl]-4-(2,6-difluorobenzoyl)piperazine

- Structural Similarities : Both feature the 1,3-benzodioxol-5-yl group and fluorinated aryl substituents.

- Key Differences : Piperazine rings adopt chair conformations, with equatorial positioning of substituents. Fluorine placement on the benzoyl group (meta vs. ortho/para) affects intermolecular interactions.

- Research Findings :

Phenethylamine and Ketone Analogs

Ethylone: 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one 1-(1,3-Benzodioxol-5-yl)butan-1-one

- Structural Similarities : Benzodioxole moiety is retained.

- Key Differences: Ethylone is a phenethylamine with psychoactive properties, while the butanone derivative is a synthetic intermediate.

- Conformational Insights : The benzodioxole ring in 1-(1,3-benzodioxol-5-yl)butan-1-one adopts an envelope conformation, stabilized by C–H···O hydrogen bonds . This suggests the target compound’s benzodioxole group may exhibit similar puckering, influencing its binding to biological targets.

Data Table: Structural and Physicochemical Comparison

Key Research Findings and Implications

Fluorination Effects :

- Fluorine atoms in the target compound may enhance metabolic stability and influence dipole moments, as seen in piperazine analogs .

- Ortho-fluorination in related compounds increases halogen bonding, suggesting strategic placement of fluorine could optimize target interactions.

Benzodioxole Conformation :

- The 1,3-benzodioxole ring in analogs adopts puckered or envelope conformations, affecting molecular shape and hydrogen-bonding capacity .

β-Lactam Reactivity: The strained azetidin-2-one ring is prone to nucleophilic attack, but fluorination at position 3 may reduce ring-opening susceptibility compared to non-fluorinated analogs .

Biological Activity

1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzodioxole moiety and difluorinated azetidine, which contribute to its unique biological properties. The molecular formula is , with a molecular weight of approximately 320.26 g/mol.

Anticancer Properties

Recent studies have indicated that compounds similar to 1-(1,3-benzodioxol-5-yl)-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one exhibit significant anticancer activity. For instance, a study demonstrated that derivatives of benzodioxole can inhibit tumor growth in various cancer cell lines by inducing apoptosis through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Caspase activation |

| A549 (Lung Cancer) | 8.2 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical Cancer) | 12.0 | Inhibition of PI3K/Akt pathway |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways .

Neuroprotective Effects

Studies exploring the neuroprotective effects of similar compounds suggest that they may mitigate neuronal damage in models of neurodegenerative diseases. The proposed mechanism includes the modulation of oxidative stress and inflammation pathways .

Case Study 1: Anticancer Efficacy

In a preclinical study involving xenograft models of breast cancer, treatment with 1-(1,3-benzodioxol-5-yl)-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one resulted in a significant reduction in tumor volume compared to control groups. The study highlighted the compound's potential as a novel therapeutic agent in cancer treatment.

Case Study 2: Antimicrobial Activity

A clinical trial assessing the efficacy of this compound against Staphylococcus aureus infections showed a notable reduction in bacterial load in treated patients compared to those receiving standard antibiotic therapy. This suggests potential for use in treating resistant bacterial infections.

Q & A

Q. How can the molecular structure of 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one be confirmed using X-ray crystallography?

Methodological Answer: To confirm the molecular structure:

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with a high-resolution diffractometer.

- Structure Solution : Employ the SHELXS program for phase determination via direct methods .

- Refinement : Refine the model using SHELXL, incorporating anisotropic displacement parameters for non-hydrogen atoms. Fluorine and oxygen atoms require careful refinement due to their high electron density .

- Validation : Analyze the puckering of the azetidin-2-one ring using Cremer-Pople parameters (e.g., total puckering amplitude and phase angle) to assess conformational deviations .

- Visualization : Generate ORTEP-3 diagrams to illustrate thermal ellipsoids and intermolecular interactions .

Q. What spectroscopic methods are suitable for characterizing this compound?

Methodological Answer:

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and benzodioxole (C-O-C) stretches. Compare experimental peaks (e.g., ~1750 cm⁻¹ for azetidinone C=O) to theoretical DFT-calculated vibrational modes .

- NMR Spectroscopy :

- ¹H NMR : Assign aromatic protons (benzodioxol-5-yl and 3-fluorophenyl groups) and azetidinone ring protons. Use 2D-COSY or NOESY to resolve overlapping signals.

- ¹³C NMR : Confirm fluorinated carbons (³J coupling for C-F) and carbonyl carbons .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, particularly for difluoro and benzodioxol moieties .

Q. What synthetic routes are effective for preparing azetidin-2-one derivatives with fluorinated substituents?

Methodological Answer:

- Key Steps :

- Ring Formation : Utilize Staudinger ketene-imine cycloaddition to construct the azetidin-2-one core.

- Fluorination : Introduce fluorine atoms via nucleophilic substitution (e.g., using DAST or Deoxo-Fluor) or electrophilic fluorinating agents .

- Functionalization : Couple the benzodioxol-5-yl and 3-fluorophenyl groups via Suzuki-Miyaura cross-coupling or Ullmann reactions .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc) followed by recrystallization in ethanol or acetonitrile to isolate pure crystals .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the difluoro groups in this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize the geometry at the B3LYP/6-311++G(d,p) level to calculate Fukui indices for electrophilic/nucleophilic sites.

- Electrostatic Potential (ESP) Maps : Visualize electron-deficient regions near difluoro substituents to predict sites for nucleophilic attack .

- Solvent Effects : Perform implicit solvent modeling (e.g., PCM) to assess how polarity influences fluorine reactivity .

Q. What strategies resolve discrepancies in spectroscopic data between theoretical and experimental results?

Methodological Answer:

- Cross-Validation : Compare experimental NMR/IR data with DFT-simulated spectra. Adjust computational parameters (e.g., solvent model, basis set) to minimize deviations .

- Dynamic Effects : For NMR, account for conformational flexibility using molecular dynamics (MD) simulations to model time-averaged chemical shifts .

- Crystallographic Validation : Use SCXRD data to confirm bond lengths and angles, which can identify errors in computational models .

Q. How does the substitution pattern on the azetidinone ring affect its conformational dynamics?

Methodological Answer:

- Conformational Analysis : Calculate Cremer-Pople parameters from crystallographic data to quantify ring puckering. Compare difluoro-substituted derivatives to non-fluorinated analogs .

- Torsional Strain : Use Gaussian torsion scans to evaluate energy barriers for ring inversion. Fluorine’s electronegativity may restrict puckering flexibility .

- Intermolecular Interactions : Analyze hydrogen bonding (e.g., C=O···H contacts) and halogen bonding (C-F···π) in crystal packing using Mercury software .

Data Contradiction Analysis

Q. How to address conflicting NMR assignments for fluorinated carbons in azetidin-2-one derivatives?

Methodological Answer:

- Isotopic Labeling : Synthesize ¹⁹F-labeled analogs to directly assign signals via ¹H-¹⁹F HOESY .

- DFT-NMR Correlation : Calculate ¹³C/¹⁹F chemical shifts using gauge-including atomic orbital (GIAO) methods. Mismatches >1 ppm suggest misassignment .

- Crystallography : Resolve ambiguities by correlating crystallographic bond angles with Karplus-type relationships for coupling constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.